

# Application Notes and Protocols for the Synthesis and Evaluation of BING Peptide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

BING is a 13-residue antimicrobial peptide (AMP) with the sequence H-Ile-Arg-Ile-Ile-Leu-Arg-Ala-Gln-Gly-Ala-Leu-Lys-Ile-OH (IRIILRAQGALKI).[1] Originally isolated from the plasma of the Japanese medaka fish (Oryzias latipes), BING has demonstrated broad-spectrum toxicity against a variety of pathogenic bacteria, including drug-resistant strains, while exhibiting low toxicity to mammalian cells.[2][3] Its mechanism of action involves targeting the bacterial envelope stress response by suppressing the expression of cpxR, a key regulator in bacterial antimicrobial resistance.[2][4] BING has also been shown to downregulate the expression of efflux pump components in P. aeruginosa, such as mexB, mexY, and oprM, and can act synergistically with conventional antibiotics.[2] These properties make BING a compelling candidate for further research and development as a novel antimicrobial agent.

These application notes provide detailed protocols for the chemical synthesis, purification, characterization, and biological evaluation of the **BING** peptide for research purposes.

# Data Presentation Physicochemical Properties of BING Peptide



| Property                                | Value         |
|-----------------------------------------|---------------|
| Amino Acid Sequence                     | IRIILRAQGALKI |
| Molecular Formula                       | C70H131N21O15 |
| Molecular Weight                        | 1526.9 g/mol  |
| Theoretical pl                          | 10.83         |
| Grand average of hydropathicity (GRAVY) | 0.908         |

### **Antimicrobial Activity of BING Peptide**

The following table summarizes the Minimum Inhibitory Concentration (MIC) of **BING** against various bacterial strains as reported in the literature.

| Bacterial Strain       | Туре          | MIC (μg/mL) |
|------------------------|---------------|-------------|
| Escherichia coli       | Gram-negative | 5 - 10      |
| Pseudomonas aeruginosa | Gram-negative | 25          |
| Staphylococcus aureus  | Gram-positive | 50          |
| Edwardsiella tarda     | Gram-negative | 10          |
| Streptococcus pyogenes | Gram-positive | 50          |

(Data sourced from Dong M, et al. Sci Rep. 2021)[5]

### **Experimental Protocols**

## Protocol 1: Synthesis of BING Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the **BING** peptide using the standard Fmoc/tBu strategy on a Rink Amide resin, which yields a C-terminally amidated peptide. For a C-terminal carboxylic acid as in the native peptide, a resin such as 2-chlorotrityl chloride or Wang resin should be used.[6]



#### Workflow for **BING** Peptide Synthesis



Click to download full resolution via product page



Caption: Workflow for the solid-phase synthesis of the **BING** peptide.

#### Materials:

- Rink Amide MBHA resin (or 2-chlorotrityl resin for C-terminal acid)
- Fmoc-protected amino acids: Fmoc-Ile-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH
- Coupling agent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection agent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
- Cold diethyl ether
- SPPS reaction vessel

#### Procedure:

- Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.
- First Amino Acid Loading (for 2-chlorotrityl resin):
  - Dissolve Fmoc-Ile-OH (3 eq.) and DIPEA (7.5 eq.) in dry DCM.
  - Add the solution to the swelled resin and shake for 1 hour.
  - Wash the resin with DMF and DCM.
- Fmoc Deprotection:
  - Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.



- Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
- Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- · Amino Acid Coupling:
  - In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
  - Add the activated amino acid solution to the deprotected resin.
  - Shake for 1-2 hours at room temperature.
  - Perform a Kaiser test to confirm complete coupling (beads should be colorless). If positive (blue beads), repeat the coupling step.
- Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the BING sequence (K, L, A, G, Q, A, R, L, I, I, R, I).
- Final Fmoc Deprotection: After the final coupling, perform a final deprotection step as described in step 3.
- Cleavage and Deprotection:
  - Wash the resin with DCM and dry under a stream of nitrogen.
  - Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
  - Filter the resin and collect the filtrate.
- Peptide Precipitation:
  - Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
  - Dry the crude peptide pellet under vacuum.





## **Protocol 2: Purification and Characterization of BING Peptide**

Workflow for **BING** Peptide Purification and Characterization





Click to download full resolution via product page

Caption: Workflow for the purification and characterization of synthetic **BING** peptide.



#### A. Purification by Reverse-Phase HPLC (RP-HPLC)

- Materials:
  - Crude BING peptide
  - RP-HPLC system with a semi-preparative C18 column
  - Mobile Phase A: 0.1% TFA in HPLC-grade water
  - Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
  - Lyophilizer
- Procedure:
  - Dissolve the crude peptide in a minimal amount of Mobile Phase A.
  - Filter the solution through a 0.45 μm syringe filter.
  - Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
  - Inject the peptide solution and elute using a linear gradient of Mobile Phase B (e.g., 5-60% B over 40 minutes).
  - Monitor the elution at 220 nm and collect fractions corresponding to the major peak.
  - Analyze the purity of the collected fractions using analytical RP-HPLC.
  - Pool the fractions with the desired purity (>95%).
  - Freeze the pooled fractions and lyophilize to obtain the purified BING peptide as a white powder.
- B. Characterization by Mass Spectrometry
- Purpose: To confirm the identity of the synthetic BING peptide by verifying its molecular weight.



#### • Procedure:

- Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% ACN/water).
- Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser
   Desorption/Ionization (MALDI) mass spectrometry.[3][7]
- Compare the observed mass with the calculated theoretical mass of the BING peptide (1526.9 g/mol ).

# Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a broth microdilution method to determine the MIC of the **BING** peptide against a target bacterial strain.[8][9]

#### Materials:

- Purified BING peptide
- Bacterial strain of interest (e.g., E. coli)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

#### Procedure:

- Prepare Bacterial Inoculum:
  - Culture the bacteria overnight in MHB at 37°C.
  - Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 105
     CFU/mL.



- Prepare Peptide Dilutions:
  - Prepare a stock solution of the BING peptide in sterile water or 0.01% acetic acid.
  - Perform serial two-fold dilutions of the peptide stock solution in MHB across the wells of a 96-well plate (e.g., from 100 µg/mL to 0.78 µg/mL). The final volume in each well should be 50 µL.

#### · Inoculation:

 $\circ~$  Add 50  $\mu L$  of the prepared bacterial inoculum to each well containing the peptide dilutions. The final volume will be 100  $\mu L$ 

#### Controls:

- Positive Control: Wells with bacteria in MHB without any peptide.
- Negative Control: Wells with sterile MHB only.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth.

## Protocol 4: Analysis of cpxR Gene Expression by qRT-PCR

This protocol outlines the steps to quantify the effect of **BING** peptide on the expression of the cpxR gene in a Gram-negative bacterium like E. coli.

Signaling Pathway of **BING** Peptide Action





Click to download full resolution via product page

Caption: Proposed signaling pathway for **BING** peptide in Gram-negative bacteria.

#### Materials:

- Bacterial culture treated with BING peptide (sub-MIC concentration) and an untreated control.
- · RNA extraction kit suitable for bacteria.
- DNase I.
- Reverse transcriptase and reagents for cDNA synthesis.
- qPCR instrument and SYBR Green master mix.
- Primers for cpxR and a validated reference gene (e.g., 16S rRNA).

#### Procedure:

- Bacterial Treatment and RNA Extraction:
  - Grow bacterial cultures to mid-log phase and treat with a sub-inhibitory concentration of
     BING peptide for a specified time (e.g., 1-4 hours).[6]



- Harvest the bacterial cells by centrifugation.
- Extract total RNA using a commercial kit according to the manufacturer's instructions.
- DNase Treatment and cDNA Synthesis:
  - Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
  - Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.
- Quantitative Real-Time PCR (qPCR):
  - Set up qPCR reactions containing SYBR Green master mix, cDNA template, and forward and reverse primers for cpxR and the reference gene.
  - Run the qPCR program on a real-time PCR instrument.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for cpxR and the reference gene in both treated and untreated samples.
  - Calculate the relative fold change in cpxR expression using the ΔΔCt method. A decrease
    in the calculated fold change in the BING-treated sample compared to the control
    indicates suppression of cpxR expression.[10][11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]







- 4. benchchem.com [benchchem.com]
- 5. BING, a novel antimicrobial peptide isolated from Japanese medaka plasma, targets bacterial envelope stress response by suppressing cpxR expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides Hancock Lab [cmdr.ubc.ca]
- 9. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Expression Analysis in Bacteria by RT-qPCR PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination and Quantification of Bacterial Virulent Gene Expression Using Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis and Evaluation of BING Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369490#how-to-synthesize-bing-peptide-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com